molecular formula C4H7F B14630921 3-Fluoro-1-butene CAS No. 53731-19-4

3-Fluoro-1-butene

Cat. No.: B14630921
CAS No.: 53731-19-4
M. Wt: 74.10 g/mol
InChI Key: QFGLWXVQAHHQEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-1-butene is an organic compound with the molecular formula C4H7F It is a fluorinated derivative of butene, characterized by the presence of a fluorine atom attached to the third carbon of the butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-1-butene can be synthesized through several methods. One common approach involves the fluorination of crotyl alcohol using (diethylamino)sulfur trifluoride . The reaction typically requires controlled conditions, including low temperatures and low-pressure vacuum fractionation, to ensure the purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale fluorination reactors. These reactors are designed to handle the exothermic nature of fluorination reactions and ensure the safe handling of fluorinating agents. The process may also include purification steps such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-butene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.

    Addition Reactions: Halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen chloride) under mild conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of alcohols or ethers depending on the nucleophile used.

    Elimination Reactions: Formation of butenes with different degrees of unsaturation.

    Addition Reactions: Formation of dihalides or halohydrins.

Scientific Research Applications

3-Fluoro-1-butene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-1-butene in chemical reactions involves the interaction of its double bond and fluorine atom with various reagents. The fluorine atom, being highly electronegative, influences the electron density distribution in the molecule, making it more reactive towards nucleophiles and electrophiles. The double bond provides a site for addition reactions, while the fluorine atom can act as a leaving group in substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-1-butene: Another fluorinated butene with the fluorine atom attached to the first carbon.

    2-Fluoro-1-butene: Fluorine atom attached to the second carbon.

    3-Chloro-1-butene: Chlorine atom instead of fluorine attached to the third carbon.

Uniqueness

3-Fluoro-1-butene is unique due to the position of the fluorine atom, which significantly affects its reactivity and chemical properties. Compared to its isomers and analogs, it may exhibit different reactivity patterns in nucleophilic substitution and addition reactions, making it valuable for specific synthetic applications .

Properties

CAS No.

53731-19-4

Molecular Formula

C4H7F

Molecular Weight

74.10 g/mol

IUPAC Name

3-fluorobut-1-ene

InChI

InChI=1S/C4H7F/c1-3-4(2)5/h3-4H,1H2,2H3

InChI Key

QFGLWXVQAHHQEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.